3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid
Description
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position and a propanoic acid side chain at the 2-position. The compound’s molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 236.29 g/mol . It has been studied for applications in medicinal chemistry, particularly in targeting enzymes like histone deacetylase 6 (HDAC6), where its crystal structure bound to HDAC6’s ubiquitin-binding zinc-finger domain was resolved (PDB ID: 6CEF) .
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7-2-3-8-9(6-7)15-10(12-8)4-5-11(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
GPYWEGDDBHLINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid generally follows a two-step strategy:
- Step 1: Construction of the 6-methyl-1,3-benzothiazole ring system from appropriately substituted 2-aminothiophenol derivatives.
- Step 2: Introduction of the propanoic acid side chain at the 2-position of the benzothiazole ring, often via reaction with succinic anhydride or related carboxylic acid derivatives.
This approach is supported by analogous syntheses reported for 3-(1,3-benzothiazol-2-yl)propanoic acid and related benzothiazole derivatives, which can be adapted to incorporate the 6-methyl substituent.
Synthesis from 6-Methyl-2-aminothiophenol and Succinic Anhydride
One of the most documented methods involves the condensation of 6-methyl-2-aminothiophenol with succinic anhydride under reflux conditions in an inert solvent such as benzene. This reaction proceeds via initial formation of the benzothiazole ring followed by ring closure and attachment of the propanoic acid moiety.
Reaction Conditions and Procedure:
| Parameter | Details |
|---|---|
| Starting materials | 6-Methyl-2-aminothiophenol, succinic anhydride |
| Solvent | Benzene |
| Molar ratio | 1:1 (amine to anhydride) |
| Temperature | Reflux (~80°C for benzene) |
| Reaction time | 2 hours |
| Work-up | Extraction with 10% NaOH, acidification with concentrated HCl at 0°C |
| Isolation | Filtration of precipitated solid, drying at room temperature |
| Typical yield | Approx. 660 mg from 3.97 mmol scale (yield varies) |
- The amino group of 6-methyl-2-aminothiophenol attacks the anhydride carbonyl, opening the ring.
- Intramolecular cyclization occurs with the thiol group forming the benzothiazole ring.
- The result is the 3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid as a solid precipitate upon acidification.
This method is referenced in patent literature and chemical synthesis databases as a reliable route to benzothiazole propanoic acids.
Alternative Approaches via Amide or Ester Intermediates
Some synthetic routes involve initial formation of ester or amide intermediates followed by hydrolysis to the target acid. For example, methyl or ethyl esters of 3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid can be synthesized by esterification of the acid or by reaction of benzothiazole derivatives with halo-propanoate esters, followed by saponification.
- Reaction of 6-methylbenzothiazole derivatives with haloalkyl esters under basic or nucleophilic substitution conditions.
- Purification of ester intermediates.
- Hydrolysis (acidic or basic) to yield the free propanoic acid.
While detailed conditions for the methyl-substituted derivative are less frequently reported, analogous procedures for related benzothiazole propanoic acids are well-established.
Use of 2-Aminothiophenol Derivatives with Aldehydes or Ketones
Another synthetic strategy involves the cyclization of 2-aminothiophenol derivatives with aldehydes or ketones bearing the desired side chain or substituent, followed by oxidation and functional group transformations to yield the propanoic acid.
This method is more common for related benzothiazole compounds and may require multiple steps, including:
- Condensation with aldehydes to form Schiff bases.
- Cyclization to benzothiazole.
- Side chain functionalization to introduce the carboxylic acid group.
This approach allows for structural diversity but is less direct than the succinic anhydride method.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Succinic anhydride condensation | 6-Methyl-2-aminothiophenol + succinic anhydride | Reflux in benzene, 2 h; acid workup | Direct, high yield, simple workup | Requires reflux and organic solvent |
| Ester intermediate route | Benzothiazole derivative + haloalkyl ester | Nucleophilic substitution; hydrolysis | Allows intermediate purification | Multi-step, longer synthesis |
| Aldehyde condensation route | 6-Methyl-2-aminothiophenol + aldehyde | Condensation, cyclization, oxidation | Structural diversity | More complex, lower yield |
Analytical Characterization and Quality Control
Synthesized 3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight (expected 221.25 g/mol for methyl-substituted derivative).
- Elemental Analysis: Confirms purity and composition.
- Melting Point Determination: Assesses purity.
- Infrared Spectroscopy (IR): Confirms functional groups (carboxylic acid, benzothiazole ring).
These methods ensure the product meets the required specifications for research or application purposes.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid Molecular formula: C₁₀H₈ClNO₂S Molecular weight: 241.69 g/mol Key difference: Chlorine substitution at the 5-position instead of methyl at the 6-position. Activity: Demonstrated binding to HDAC6 but with lower specificity compared to the 6-methyl derivative .
- 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid Molecular formula: C₁₁H₁₂N₂O₂S Molecular weight: 236.29 g/mol Key difference: Amino group replaces the carboxylic acid in the side chain. Activity: Used as a building block for peptide-based drug design due to its chiral center and bioactivity .
Propanoic Acid Side Chain Modifications
- 3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic acid Molecular formula: C₁₅H₁₈N₂O₂S Molecular weight: 290.38 g/mol Key difference: Incorporates a thiazole ring and p-tolylamino group instead of benzothiazole. Synthesis: Prepared via condensation of thioureido acids with chloroacetone . Activity: Exhibited moderate antimicrobial activity in preliminary bioassays .
Functional Analogues in Medicinal Chemistry
Inhibitors Targeting HDAC6
- 3-(1,3-Benzothiazol-2-yl)propanoic acid (unsubstituted benzothiazole) Molecular formula: C₁₀H₉NO₂S Molecular weight: 223.25 g/mol Activity: Binds to HDAC6 with lower affinity (Kd ~ 50 µM) compared to the 6-methyl derivative (Kd ~ 15 µM) .
Kynurenine 3-Monooxygenase (KMO) Inhibitors
- 3-{5-Chloro-2-oxo-6-[(1R)-1-(pyridin-2-yl)ethoxy]-2,3-dihydro-1,3-benzothiazol-3-yl}propanoic acid Molecular formula: C₁₇H₁₆ClN₂O₄S Molecular weight: 395.84 g/mol Key difference: Chromen-thiazole hybrid with a pyridinyl ethoxy group.
Physicochemical and Spectroscopic Comparisons
Biological Activity
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The compound's structure-activity relationship (SAR) will also be discussed, along with relevant case studies and research findings.
- Molecular Formula : C10H9NO2S
- Molar Mass : 207.25 g/mol
- CAS Number : 29198-86-5
- Storage Conditions : 2-8°C
Structure
The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with a benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Microbial Target | Activity Level |
|---|---|---|
| 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid | Staphylococcus aureus | Moderate |
| 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid | Escherichia coli | Moderate |
| 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid | Candida albicans | High |
Anticancer Activity
The anticancer potential of 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid has been explored in several studies. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the effect of 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid on human breast cancer cells (MCF-7). Results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzothiazole moiety is known to modulate enzyme activity and receptor binding, which can lead to various pharmacological effects.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzothiazole ring can enhance or diminish biological activity. For example, substituents at the 6-position have been linked to increased antimicrobial and anticancer activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
